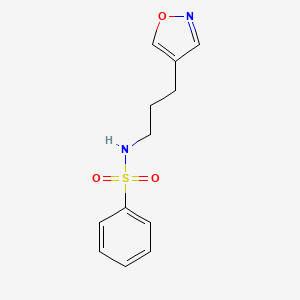
N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Molecular Structure Analysis
Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The structure of isoxazole has been found to be of immense importance because of its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .Applications De Recherche Scientifique
Photochemical Decomposition
Research on related sulfamethoxazole compounds, which share structural similarities with N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, has shown that these compounds are highly photolabile in acidic aqueous solutions. The study of sulfamethoxazole's photodecomposition has identified primary photoproducts and proposed pathways for their formation, which could provide insights into the environmental fate of similar compounds (Wei Zhou & D. Moore, 1994).
Biochemical Evaluation and Synthesis
The synthesis and biochemical evaluation of sulfonamides, including those with isoxazole rings, have been extensively studied. These compounds have been evaluated as inhibitors of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, showing significant potential in treating conditions such as neuropathic pain and glaucoma. Such studies underline the therapeutic potential of these compounds in neurological and ophthalmological disorders (S. Röver et al., 1997).
Anticancer and Anti-HCV Agents
Certain derivatives of N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies suggest that specific sulfonamide derivatives could be developed into therapeutic agents offering a multifaceted approach to disease treatment, highlighting the compound's versatility beyond traditional applications (Ş. Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides have been synthesized and shown to possess potent inhibitory properties against human carbonic anhydrase II and VII isoforms. This property is particularly relevant for developing treatments for conditions like glaucoma and neuropathic pain, demonstrating the compound's potential in designing new therapeutic agents (C. Altug et al., 2017).
Orientations Futures
Isoxazole and its derivatives have attracted considerable attention due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mécanisme D'action
Target of Action
The primary target of the compound N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide, also known as N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes .
Mode of Action
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide interacts with its target, the human carbonic anhydrases, by inhibiting their activity . This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Biochemical Pathways
The inhibition of human carbonic anhydrases by N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide’s action are primarily due to its inhibitory effect on human carbonic anhydrases. This inhibition can lead to various physiological and pathological changes, depending on the specific isoform of the enzyme that is inhibited .
Propriétés
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-18(16,12-6-2-1-3-7-12)14-8-4-5-11-9-13-17-10-11/h1-3,6-7,9-10,14H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGTBIKOJPKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


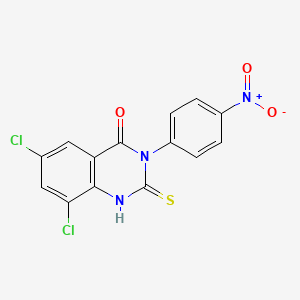
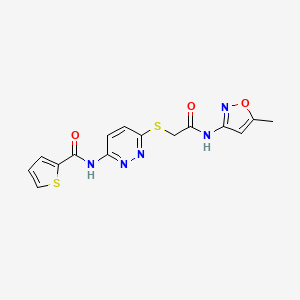
![(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2691707.png)
![Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2691708.png)
![3-[(3-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2691711.png)
![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2691713.png)
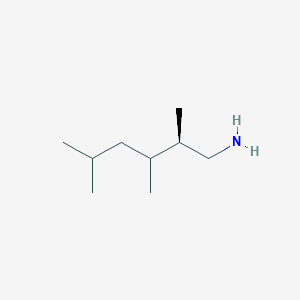

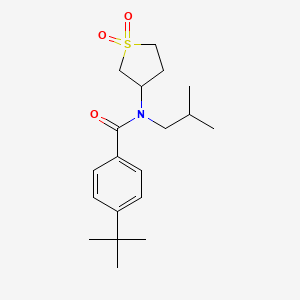
![N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2691721.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)
![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)